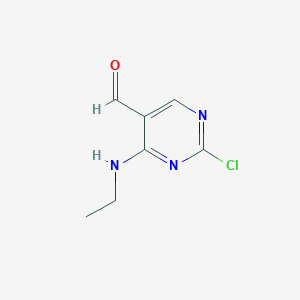
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H8ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under mild conditions. The reaction typically takes place in an ethanol or methanol solvent with the addition of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The aldehyde group at position 5 can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Condensation reactions: Reagents such as hydrazines or amines in the presence of a catalyst or under acidic conditions are typical.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Condensation reactions: Products include hydrazones or Schiff bases, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde:
Uniqueness
Its combination of a chloro group, ethylamino group, and aldehyde functionality makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-chloro-4-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H8ClN3O/c1-2-9-6-5(4-12)3-10-7(8)11-6/h3-4H,2H2,1H3,(H,9,10,11) |
Clave InChI |
QTLRDHATDXPEPN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
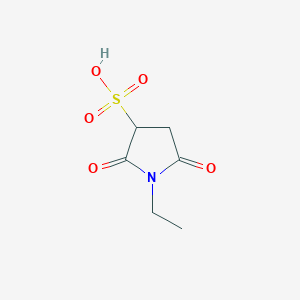
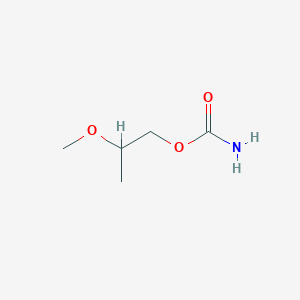
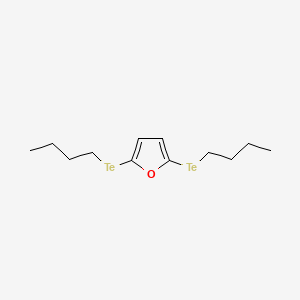
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)


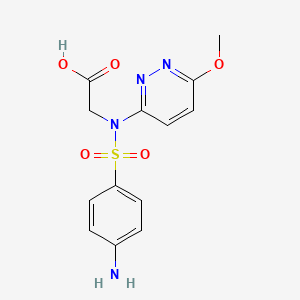


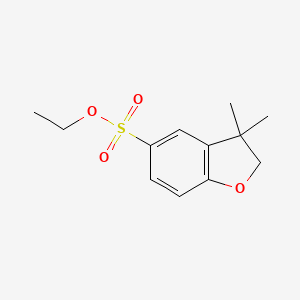
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)

